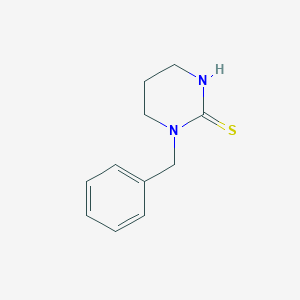
1-Benzyltetrahydropyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring with a benzyl group attached to the nitrogen atom at position 1 and a thione group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Benzyltetrahydropyrimidine-2(1H)-thione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea. The reaction typically proceeds under acidic conditions and can be catalyzed by various acids, such as hydrochloric acid or acetic acid . The reaction conditions can be optimized to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while reduction can produce tetrahydropyrimidine derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
1-Benzyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-Benzyltetrahydropyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
1-Benzyltetrahydropyrimidine-2(1H)-thione can be compared with other similar compounds, such as:
1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound features a bromine atom and a dione group, which can alter its reactivity and biological activity.
2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives:
Pyridodipyrimidine heterocycles: These compounds contain fused tricyclic systems with multiple nitrogen atoms, offering unique biological activities and synthetic challenges.
The uniqueness of this compound lies in its specific combination of a benzyl group and a thione group on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
61282-97-1 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
1-benzyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C11H14N2S/c14-11-12-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) |
Clé InChI |
IGVZJVZONOCSSE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=S)N(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
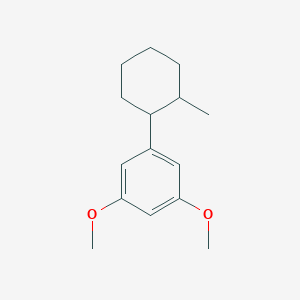
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
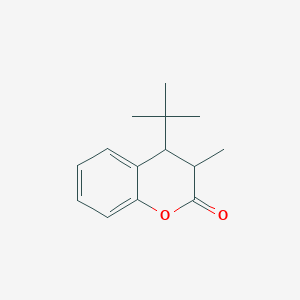
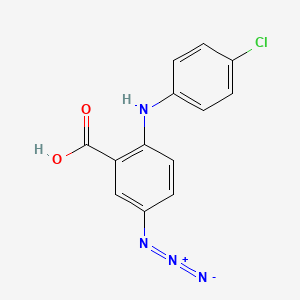


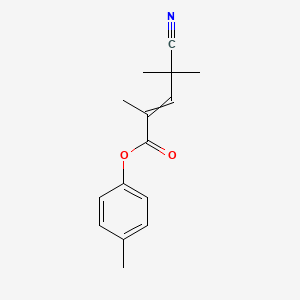
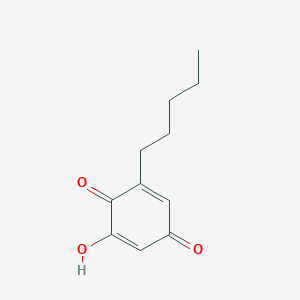

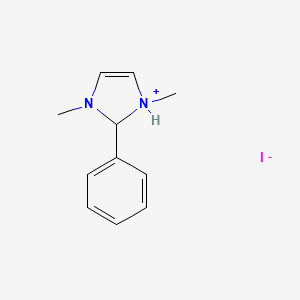

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
